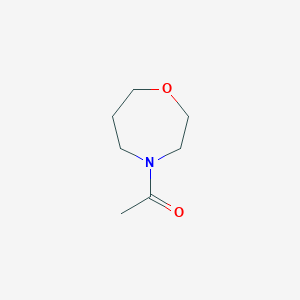![molecular formula C22H18FN3O3S B2375070 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 879138-73-5](/img/no-structure.png)
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyrimidine (a six-membered ring with four carbon atoms and two nitrogen atoms). The molecule also contains fluorophenyl, methylphenyl, and acetamide groups .
Molecular Structure Analysis
The molecular structure of this compound would be based on the thieno[3,2-d]pyrimidine core, with the fluorophenyl, methylphenyl, and acetamide groups attached at specific positions. The exact structure would depend on the locations of these groups on the core .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electron-deficient pyrimidine ring. The presence of the fluorine atom could also influence the compound’s reactivity, as fluorine is highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, which could influence properties like solubility and permeability .Scientific Research Applications
Imaging Applications
- The development of selective radioligands for imaging translocator protein (18 kDa) with PET, utilizing a series of phenylpyrazolo[1,5-a]pyrimidineacetamides, indicates the potential use of similar compounds in diagnostic imaging and studying neuroinflammatory processes (Dollé et al., 2008).
Antitumor and Cytotoxic Activities
- Research into compounds with a pyrimidin-1(2H)-yl acetamide structure has shown selective antitumor activities, suggesting that derivatives of this chemical structure could be explored for cancer treatment options (Xiong Jing, 2011).
- Another study on 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives highlights their potential as anticancer agents, further supporting the exploration of similar compounds for antitumor applications (Al-Sanea et al., 2020).
Synthesis of Novel Compounds
- The synthesis and evaluation of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) underline the importance of such compounds in developing new therapeutic agents, particularly for neuroinflammation (Damont et al., 2015).
- Additionally, the creation of novel N-(2-Fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives with herbicidal activities showcases the chemical's versatility and potential in agriculture (Wu et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-aminothiophene with ethyl acetoacetate to form 2-ethylthio-4H-thieno[3,2-d][1,3]oxathiol-4-one. This intermediate is then reacted with 4-fluorobenzyl chloride to form 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide. Finally, the ethyl group is replaced with a methyl group using methyl iodide to obtain the desired compound.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "4-fluorobenzyl chloride", "methyl iodide" ], "Reaction": [ "Step 1: 2-aminothiophene is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-ethylthio-4H-thieno[3,2-d][1,3]oxathiol-4-one.", "Step 2: 2-ethylthio-4H-thieno[3,2-d][1,3]oxathiol-4-one is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide.", "Step 3: The ethyl group in 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide is replaced with a methyl group using methyl iodide in the presence of a base such as potassium carbonate to obtain the desired compound." ] } | |
CAS RN |
879138-73-5 |
Molecular Formula |
C22H18FN3O3S |
Molecular Weight |
423.46 |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H18FN3O3S/c1-14-2-8-17(9-3-14)24-19(27)13-25-18-10-11-30-20(18)21(28)26(22(25)29)12-15-4-6-16(23)7-5-15/h2-11H,12-13H2,1H3,(H,24,27) |
InChI Key |
VBLWFRINAWJFLU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]-2,2-difluoroacetic acid](/img/structure/B2374994.png)
![butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2374995.png)

![N-(4-fluorophenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2375001.png)


![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2375005.png)

![4-chloro-8-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2375007.png)
![1-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2375009.png)
